4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one is a complex organic compound that belongs to the class of imidazo-pyrido-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylbenzylamine with a suitable pyrido-pyrimidine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogenated derivatives with NaOH.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted imidazo-pyrido-pyrimidine derivatives.
Scientific Research Applications
4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent.
Pharmacology: The compound shows promise as a CDK2 inhibitor, which is a target for cancer treatment.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-(2-Methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Triazole-Pyrimidine Hybrids: Investigated for their neuroprotective and anti-neuroinflammatory properties.
Properties
Molecular Formula |
C17H20N4O |
---|---|
Molecular Weight |
296.37 g/mol |
IUPAC Name |
7-[(2-methylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C17H20N4O/c1-12-4-2-3-5-13(12)11-21-16(22)14-10-18-7-6-15(14)20-9-8-19-17(20)21/h2-5,18H,6-11H2,1H3 |
InChI Key |
JULAYEMOMUFUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C3=C(CCNC3)N4C2=NCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.